(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione
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Overview
Description
4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a benzodioxine ring, a hydroxy group, and a pyrrolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the benzodioxine ring through a cyclization reaction, followed by the introduction of the carbonyl group. The hydroxy and methoxyethyl groups are then added through nucleophilic substitution reactions. The final step involves the formation of the pyrrolone ring through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts to enhance reaction rates, as well as the implementation of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a carbonyl compound, while reduction of the carbonyl group yields a hydroxy compound.
Scientific Research Applications
4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Prosympal
- Dibozane
- Piperoxan
- Doxazosin
Uniqueness
4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H27NO6 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H27NO6/c1-15(2)16-4-6-17(7-5-16)22-21(24(28)25(29)26(22)10-11-30-3)23(27)18-8-9-19-20(14-18)32-13-12-31-19/h4-9,14-15,22,27H,10-13H2,1-3H3/b23-21+ |
InChI Key |
FCSDOLSIYWLXKW-XTQSDGFTSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C(=O)N2CCOC |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CCOC |
Origin of Product |
United States |
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